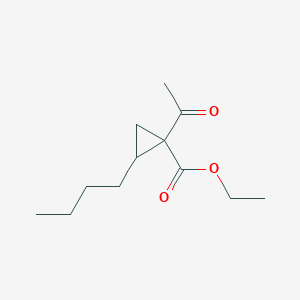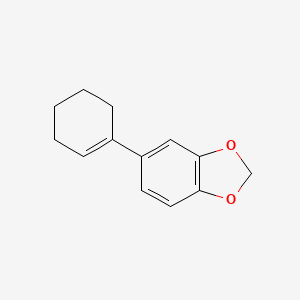
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is a synthetic organic compound known for its unique structural properties. It is a branched-chain fatty acid ester, which finds applications in various fields due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate typically involves esterification reactions. One common method is the reaction between 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol and hexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and corresponding carboxylic acids.
Reduction: 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and cosmetic products due to its stability and desirable physical properties.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanoic acid
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl acetate
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl butyrate
Uniqueness
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Propriétés
Numéro CAS |
90441-68-2 |
|---|---|
Formule moléculaire |
C24H48O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] hexanoate |
InChI |
InChI=1S/C24H48O2/c1-10-11-12-13-22(25)26-18-21(20(3)17-24(7,8)9)15-14-19(2)16-23(4,5)6/h19-21H,10-18H2,1-9H3 |
Clé InChI |
GEOGPZYICSSGCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)

![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)



![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
